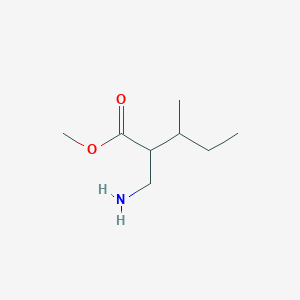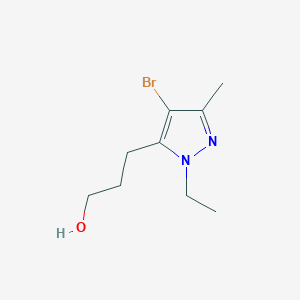
3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound features a bromine atom, an ethyl group, and a methyl group attached to the pyrazole ring, along with a propanol side chain. Pyrazole derivatives are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Propanol Side Chain Addition: The final step involves the addition of the propanol side chain, which can be achieved through nucleophilic substitution reactions using propanol derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol side chain, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom or the pyrazole ring, leading to debromination or hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst
Substitution: Sodium azide (NaN₃), thiols (R-SH)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Debrominated compounds, hydrogenated pyrazole derivatives
Substitution: Azides, thiol-substituted compounds
科学的研究の応用
3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol has several applications in scientific research:
作用機序
The mechanism of action of 3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase by binding to the active site, preventing the breakdown of acetylcholine and thereby affecting neurotransmission.
Receptor Modulation: It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Oxidative Stress Reduction: The compound’s antioxidant properties can reduce oxidative stress by scavenging free radicals and reactive oxygen species.
類似化合物との比較
Similar Compounds
- 3-(4-Chloro-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol
- 3-(4-Fluoro-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol
- 3-(4-Iodo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol
Uniqueness
3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
特性
分子式 |
C9H15BrN2O |
|---|---|
分子量 |
247.13 g/mol |
IUPAC名 |
3-(4-bromo-2-ethyl-5-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H15BrN2O/c1-3-12-8(5-4-6-13)9(10)7(2)11-12/h13H,3-6H2,1-2H3 |
InChIキー |
OJIRXHAFVYULHD-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C(=N1)C)Br)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


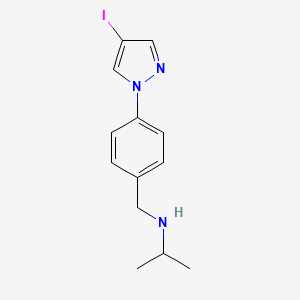
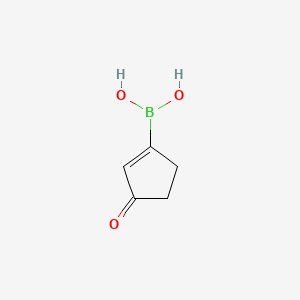
![[3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B13553517.png)


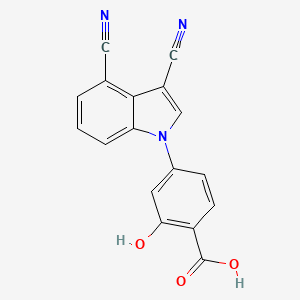
![tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B13553535.png)
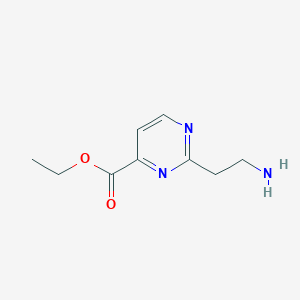
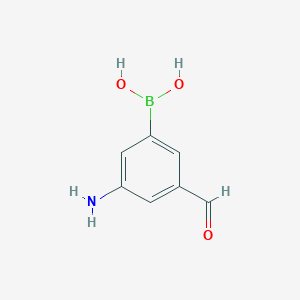
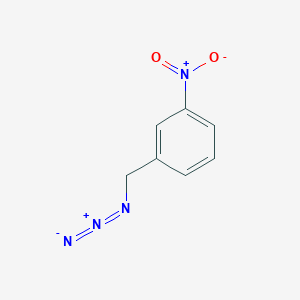
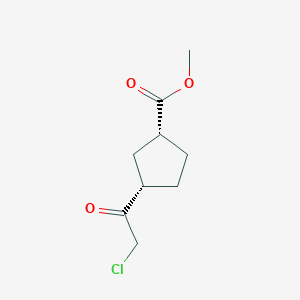
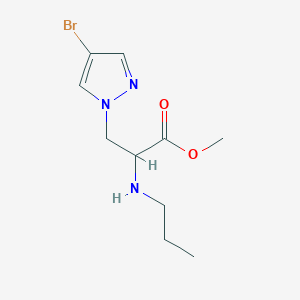
![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile](/img/structure/B13553575.png)
